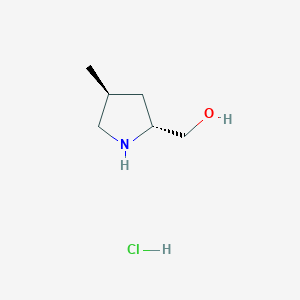![molecular formula C20H24O5 B14019095 (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadec-13-ene-7,15-dione is a complex organic compound with a unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione typically involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the use of a Diels-Alder reaction to form the pentacyclic core, followed by selective hydroxylation and oxidation reactions to introduce the hydroxyl and carbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methylene bridge can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Applications De Recherche Scientifique
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione: This compound itself.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of (1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadec-13-ene-7,15-dione lies in its pentacyclic structure and the presence of multiple reactive functional groups
Propriétés
Formule moléculaire |
C20H24O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione |
InChI |
InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11?,12?,14?,16?,18-,19+,20-/m1/s1 |
Clé InChI |
RTIKCEKESDRWAE-MFLZTMIRSA-N |
SMILES isomérique |
CC1(C=CC(=O)[C@]23C1C([C@]([C@]45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C |
SMILES canonique |
CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


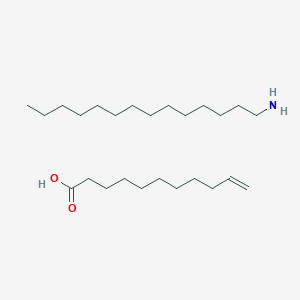
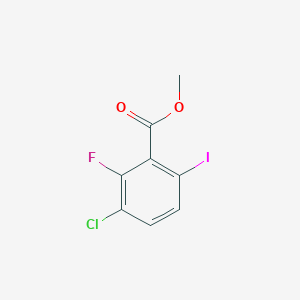
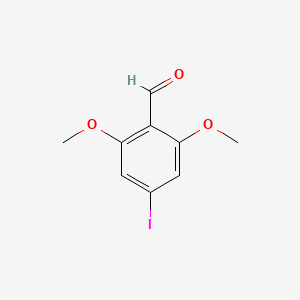
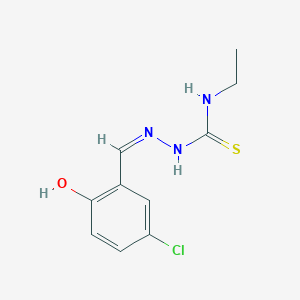
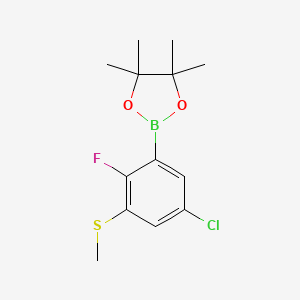
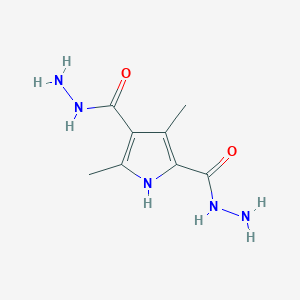
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
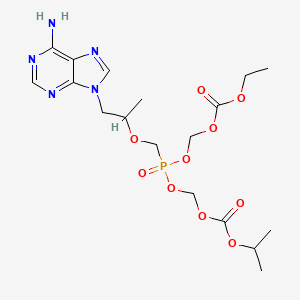

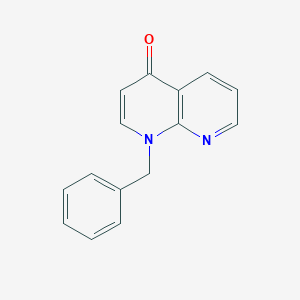
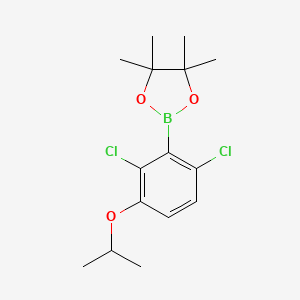
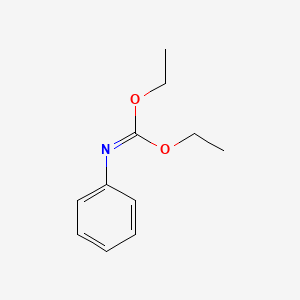
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
